molecular formula C20H20N2O2 B2397687 N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide CAS No. 1206990-80-8

N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No. B2397687
CAS RN: 1206990-80-8
M. Wt: 320.392
InChI Key: HEEHROHABKPIRN-UHFFFAOYSA-N
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Description

N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H20N2O2 and its molecular weight is 320.392. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Biological Screening : Aziz‐ur‐Rehman et al. (2014) synthesized a range of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, closely related to the compound . These derivatives were evaluated for their biological potential, including antibacterial and enzyme inhibition activities, showing moderate to good activities [Aziz‐ur‐Rehman et al., 2014].

  • Biochemical Evaluation of Sulfonamide Derivatives : Röver et al. (1997) investigated N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. They found that certain compounds were high-affinity inhibitors of this enzyme, important for understanding the pathophysiological role of the kynurenine pathway in neuronal injury [Röver et al., 1997].

  • Molecular Docking and DFT Calculations : Fahim and Shalaby (2019) conducted studies on benzenesulfonamide derivatives, involving molecular docking and Density Functional Theory (DFT) calculations. These studies provide insights into the interaction of these compounds with biological targets [Fahim & Shalaby, 2019].

  • Investigation of Sterically Hindered Sulfonamides : Rublova et al. (2017) focused on the synthesis and characterization of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. Their work contributes to understanding the structural and kinetic properties of such molecules [Rublova et al., 2017].

  • Antibacterial and Enzymatic Studies : Abbasi et al. (2016) synthesized new N-(2,3-dimethylphenyl)benzenesulfonamide derivatives and evaluated them for antibacterial, antienzymatic, and hemolytic activities. This research contributes to the potential therapeutic applications of these compounds [Abbasi et al., 2016].

  • Triazepines, Pyrimidines, and Azoles Synthesis : Khodairy et al. (2016) used toluenesulfonamide as a building block for synthesizing novel triazepines, pyrimidines, and azoles. Their work explores the chemical versatility of sulfonamide derivatives in synthesizing diverse bioactive molecules [Khodairy et al., 2016].

  • Antioxidant and Enzyme Inhibitory Activities : Lolak et al. (2020) examined benzenesulfonamides incorporating 1,3,5-triazine moieties for their antioxidant properties and inhibitory activities against several enzymes. This study highlights the potential of sulfonamide derivatives in treating diseases like Alzheimer's and Parkinson's [Lolak et al., 2020].

properties

IUPAC Name

methyl 4-(3-ethylanilino)-8-methylquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-4-14-8-6-9-15(11-14)21-17-12-18(20(23)24-3)22-19-13(2)7-5-10-16(17)19/h5-12H,4H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEHROHABKPIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC2=CC(=NC3=C(C=CC=C23)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

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